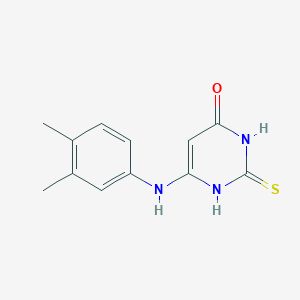
6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a thioxo group and a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3,4-dimethylaniline with thiourea and a suitable aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Corresponding amine.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-((3,4-Dimethylphenyl)amino)-3-methyl-2,4(3H,5H)-pyrimidinedione
- 6-((3,4-Dimethylphenyl)amino)-2,4(1H,3H)-pyrimidinedione
Uniqueness
6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
6-(3,4-dimethylanilino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17) |
InChI Key |
CAJOMNSDNHEHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)NC(=S)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






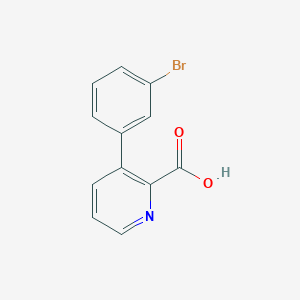

![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
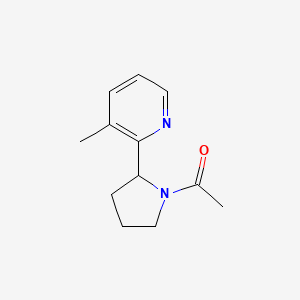
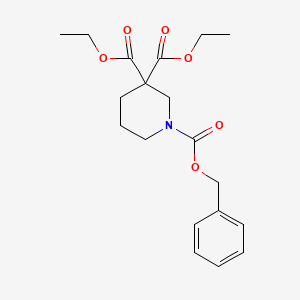
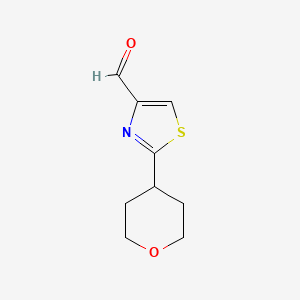
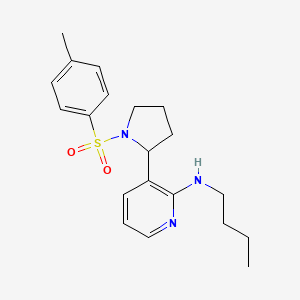
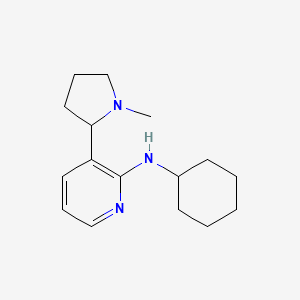
![3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)

